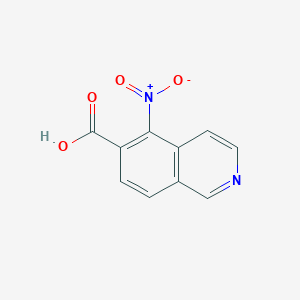

5-Nitroisoquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O4 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

5-nitroisoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)8-2-1-6-5-11-4-3-7(6)9(8)12(15)16/h1-5H,(H,13,14) |

InChI Key |

CYVYRYNLLQIEBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitroisoquinoline 6 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections, which correspond to known and reliable chemical reactions in the forward (synthetic) direction. amazonaws.comyoutube.com

For 5-Nitroisoquinoline-6-carboxylic acid, several retrosynthetic pathways can be envisioned:

Disconnection via Functional Group Interconversion (FGI): The carboxylic acid at the C-6 position is a prime candidate for disconnection. It can be traced back to a nitrile (-CN) or a methyl (-CH₃) group. A nitrile is a common precursor to a carboxylic acid via hydrolysis. lumenlearning.comlibretexts.org This leads to the precursor 5-nitroisoquinoline-6-carbonitrile .

Disconnection of the Carboxyl Group: A C-C bond disconnection between the isoquinoline (B145761) C-6 and the carboxyl group points towards a precursor like 6-halo-5-nitroisoquinoline (e.g., 6-bromo-5-nitroisoquinoline). The carboxylic acid could then be installed in the forward synthesis via methods such as palladium-catalyzed carboxylation. mdpi.com

Disconnection of the Nitro Group: A C-N bond disconnection of the nitro group at C-5 suggests isoquinoline-6-carboxylic acid as a key precursor. The synthesis would then depend on the regioselective nitration of this substrate.

Disconnection of the Isoquinoline Ring System: More fundamental disconnections of the heterocyclic ring itself can identify the basic building blocks. Classical isoquinoline syntheses offer established routes:

Pomeranz-Fritsch Reaction: This approach would disconnect the N1-C8a and C4-C4a bonds, leading back to a substituted benzaldehyde (B42025) (e.g., 2-formyl-4-nitro-5-carboxyaldehyde or a protected version) and an aminoacetaldehyde diethyl acetal. iust.ac.irquimicaorganica.org

Bischler-Napieralski Reaction: This pathway involves disconnecting the N1-C1 and C4a-C5 bonds, suggesting a β-phenylethylamine derivative as a precursor. iust.ac.irpharmaguideline.com

Based on this analysis, key precursors for the synthesis of this compound are identified as:

Isoquinoline-6-carboxylic acid

6-Amino-5-nitroisoquinoline

6-Bromo-5-nitroisoquinoline (B1519139)

5-Nitroisoquinoline-6-carbonitrile

Substituted benzaldehydes and β-phenylethylamines

Classical Synthetic Routes to this compound

Classical routes typically involve the sequential introduction of substituents onto a pre-formed isoquinoline ring or the construction of the ring from appropriately substituted precursors. libretexts.orgvapourtec.com

A plausible multi-step synthesis can be constructed based on established transformations of the isoquinoline scaffold. One logical sequence involves the nitration of a 6-substituted isoquinoline precursor. For instance, the synthesis could commence with isoquinoline-6-carboxylic acid or its ester.

A representative multi-step sequence is outlined below:

| Step | Transformation | Starting Material | Key Reagents & Conditions | Product |

| 1 | Nitration | Isoquinoline-6-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄, 0°C | This compound |

Yield Optimization: The critical step in this sequence is the nitration. Yields in electrophilic substitutions of this nature are highly dependent on reaction conditions. brieflands.com

Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0°C) is crucial to prevent over-nitration and the formation of undesired byproducts, thereby maximizing the yield of the target mono-nitro compound.

Reagent Stoichiometry: Careful control of the nitrating agent (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acids) is necessary. Using a minimal excess of nitric acid can help prevent the formation of dinitro products.

Purity of Starting Materials: The purity of the initial isoquinoline-6-carboxylic acid is paramount for a clean reaction and straightforward purification of the final product.

Regioselectivity: The primary challenge in this synthesis is directing the incoming nitro group to the C-5 position. In strong acidic media, the isoquinoline nitrogen is protonated, forming an isoquinolinium ion. This positively charged species deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, occurs preferentially on the benzenoid ring. stackexchange.com

For the isoquinolinium ion, the C-5 and C-8 positions are the most activated sites for electrophilic attack, analogous to α-substitution in naphthalene. thieme-connect.de Therefore, nitration of isoquinoline itself yields a mixture of 5-nitroisoquinoline (B18046) (major product, ~90%) and 8-nitroisoquinoline (B1594253) (minor product, ~10%). thieme-connect.de When a substituent is already present at C-6 (like a carboxylic acid), the incoming electrophile is still directed primarily to the available C-5 and C-7 positions. The C-5 position is generally favored, making the direct nitration of isoquinoline-6-carboxylic acid a regiochemically viable route to the desired product. brieflands.comresearchgate.net

Stereochemical Considerations: The target molecule, this compound, is an achiral, planar aromatic compound. Therefore, no stereochemical considerations are necessary for its synthesis.

An alternative and powerful classical strategy involves the introduction of the carboxyl group via the hydrolysis of a nitrile. chemistrysteps.comyoutube.com This pathway offers robust and high-yielding transformations. A complete synthetic route can be designed starting from 6-aminoisoquinoline (B57696).

Diazotization and Sandmeyer Reaction: The amino group at C-6 can be converted into a nitrile using the Sandmeyer reaction. wikipedia.orglscollege.ac.in This involves treating 6-aminoisoquinoline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent reaction with a copper(I) cyanide (CuCN) catalyst replaces the diazonium group with a nitrile (cyano) group, yielding isoquinoline-6-carbonitrile (B34642). byjus.comorganic-chemistry.org

Nitration: The resulting isoquinoline-6-carbonitrile is then subjected to nitration. As discussed previously, the reaction is expected to proceed with high regioselectivity to afford 5-nitroisoquinoline-6-carbonitrile .

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.org Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH) will convert the -CN group into the desired -COOH group (with an acidic workup in the case of basic hydrolysis).

The following table summarizes this nitrile-based approach:

| Step | Reaction Type | Intermediate Product | Key Reagents |

| 1 | Diazotization | 6-Aminoisoquinoline | NaNO₂, aq. HCl, 0-5°C |

| 2 | Sandmeyer Cyanation | Isoquinoline-6-diazonium chloride | CuCN |

| 3 | Electrophilic Nitration | Isoquinoline-6-carbonitrile | Conc. HNO₃, Conc. H₂SO₄ |

| 4 | Nitrile Hydrolysis | 5-Nitroisoquinoline-6-carbonitrile | aq. H₂SO₄, heat |

Modern Catalytic Approaches for Isoquinoline Carboxylic Acid Formation

Modern organic synthesis increasingly relies on transition metal-catalyzed reactions, which often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. organic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A highly effective strategy for forming this compound would involve a late-stage carboxylation reaction. mdpi.com

This approach would begin with a precursor that already contains the nitro group and a handle for cross-coupling at the C-6 position, such as 6-bromo-5-nitroisoquinoline . This key intermediate could be synthesized via the nitration of 6-bromoisoquinoline.

The crucial step is the palladium-catalyzed carboxylation of the C-Br bond. This can be achieved by reacting 6-bromo-5-nitroisoquinoline with carbon monoxide (CO) gas in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a nucleophile (like water or an alcohol). rsc.org This reaction proceeds via an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by CO insertion and subsequent nucleophilic attack to generate the carboxylic acid (or ester, which can be easily hydrolyzed).

A summary of a modern catalytic route is presented below:

| Step | Reaction Type | Starting Material | Key Reagents & Conditions | Product |

| 1 | Electrophilic Nitration | 6-Bromoisoquinoline | Conc. HNO₃, Conc. H₂SO₄ | 6-Bromo-5-nitroisoquinoline |

| 2 | Pd-catalyzed Carboxylation | 6-Bromo-5-nitroisoquinoline | CO (gas), Pd(OAc)₂, ligand (e.g., dppf), base, H₂O/solvent | This compound |

This catalytic method avoids the direct handling of potentially sensitive reagents like nitriles or the harsh conditions sometimes required for their hydrolysis, representing a more contemporary and efficient approach to the target molecule. nih.gov

Organocatalytic Strategies and Their Scope

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While this field has provided powerful tools for asymmetric synthesis, its direct application for the synthesis of this compound is not extensively documented in current literature. However, the principles of organocatalysis have been successfully applied to the synthesis of related heterocyclic structures and functionalities. For instance, highly chemo- and enantioselective organocatalytic tandem reactions have been developed for synthesizing 5-hydroxyisoxazolidines, which serve as precursors to β-amino acids. nih.gov These reactions, involving N-protected hydroxylamines and α,β-unsaturated aldehydes, can achieve high yields and excellent enantioselectivity (90-99% ee). nih.gov Similarly, organocatalytic methods have been established for the enantioselective synthesis of five- and six-membered cyclic ureas from allylic amines and isocyanates. researchgate.net These examples demonstrate the potential of organocatalysis to construct complex chiral molecules under metal-free conditions, a principle that could conceptually be extended to precursors or analogues of the target isoquinoline system.

Oxidative Ring Contraction Methods for Carboxylic Acid Moiety Formation

Ring contraction reactions are a class of organic reactions where a cyclic compound is converted to a ring with a smaller number of atoms. etsu.edu These methods can be a powerful strategy for creating functionalized carbocycles and heterocycles that may be challenging to synthesize directly. rsc.org Oxidative ring contractions, specifically, can be employed to form carboxylic acid functionalities. A classic example is the oxidative rearrangement of alkylcyclohexanones, which yields cyclopentanecarboxylic acids. etsu.edu

Methodologies for ring contraction can be initiated through various intermediates, including anionic, cationic, and carbenoid species. nih.gov For nitrogen-containing heterocycles, strategies often involve bicyclic, quaternary-ammonium intermediates or oxidative C(sp³)–N bond cleavage. nih.gov While these strategies are established for converting piperidines to pyrrolidines, for instance, specific examples detailing an oxidative ring contraction to form the carboxylic acid moiety at the C-6 position of a 5-nitroisoquinoline scaffold are not prominently featured in available research. The development of such a method would likely involve the transformation of a larger, bicyclic precursor containing the nitroisoquinoline core.

Nucleophilic Substitution of Hydrogen (SNH) Reactions on Nitroisoquinolines for Functionalization

Nucleophilic Substitution of Hydrogen (SNH) is a direct C-H functionalization method particularly effective for electron-deficient aromatic and heteroaromatic systems, such as nitroisoquinolines. nih.gov This methodology aligns with the principles of green and atom-economical chemistry, as it circumvents the need for pre-installing a leaving group on the substrate. nih.govresearchgate.net

Research into the SNH amidation of 5-nitroisoquinoline reveals a dual reactivity, with functionalization occurring at both the ortho- (C-6) and para- (C-8) positions relative to the nitro group. nih.govmdpi.com The reaction of 5-nitroisoquinoline with amide anions can lead to two distinct classes of products: N-(5-nitroisoquinolin-8-yl)amides and N-(5-nitrosoisoquinolin-6-yl)amides. nih.gov The formation of the nitroso product at the C-6 position results from the aromatization of the intermediate σH adduct via proton transfer and elimination of a water molecule. nih.govmdpi.com In contrast, the C-8 substituted product is formed through an oxidative aromatization pathway where 5-nitroisoquinoline itself can act as the oxidant. nih.govmdpi.com

The reaction conditions, particularly the presence of water, can influence the regioselectivity. In anhydrous DMSO with a strong base like NaH, a mixture of C-6 nitroso and C-8 nitro products is often observed with aromatic amides. nih.gov However, when the reaction is conducted in commercial DMSO containing small amounts of water with KOH as the base, the reaction can be selective for the C-8 position, as the hydrated amide anions may be sterically hindered from attacking the more crowded C-6 position. nih.gov

Reactions with 1,1-dialkylureas under anhydrous conditions proceed differently, yielding exclusively 1,1-dialkyl-3-(5-nitrosoisoquinolin-6-yl)ureas. nih.gov This highlights the sensitivity of the SNH reaction pathway to the nature of the nucleophile.

| Nucleophile Precursor | Base/Solvent System | Position of Substitution | Product Type | Yield (%) |

|---|---|---|---|---|

| p-Methylbenzamide | NaH / Anhydrous DMSO | C-8 | Nitro-amide | 27 |

| p-Methylbenzamide | NaH / Anhydrous DMSO | C-6 | Nitroso-amide | 26 |

| Benzamide | KOH / DMSO (~0.5% H₂O) | C-8 | Nitro-amide | 53 |

| p-Nitrobenzamide | KOH / DMSO (~0.5% H₂O) | C-8 | Nitro-amide | 34 |

| 1,1-Dimethylurea | NaH / Anhydrous DMSO | C-6 | Nitroso-urea | 41 |

| Pyrrolidine-1-carboxamide | NaH / Anhydrous DMSO | C-6 | Nitroso-urea | 52 |

| Morpholine-4-carboxamide | NaH / Anhydrous DMSO | C-8 | Nitro-urea | 39 |

Green Chemistry Principles Applied to this compound Synthesis

Solvent-Free and Aqueous Media Syntheses

The application of green chemistry principles to synthetic routes is of growing importance. One key area is the reduction or elimination of volatile organic solvents. While a completely solvent-free synthesis for this compound is not described in the provided sources, related methodologies point towards its feasibility. For instance, efficient one-pot syntheses of quinoline-4-carboxylic acid derivatives have been developed that proceed without a solvent, using a specialized catalyst. researchgate.net

The use of aqueous media is another cornerstone of green synthesis. In the context of functionalizing nitroisoquinolines, the presence of water has been shown to be a critical parameter. Studies on the SNH amidation of 5-nitroisoquinoline found that using commercial DMSO, which contains trace amounts of water, along with a base like KOH, steered the reaction to selectively produce the C-8 substituted nitro-amide. nih.gov Increasing the water content further could potentially alter reaction outcomes, though in some cases it led to complex mixtures of substances. nih.gov This demonstrates that water can be incorporated into reaction systems not just as a benign solvent but as a controlling element for selectivity, reducing the reliance on anhydrous, and often more hazardous, organic solvents.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comwikipedia.org The ideal atom economy is 100%, meaning all reactant atoms are found in the product, with no byproducts generated. wikipedia.org

Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Reactions with high atom economy are inherently waste-minimizing. Addition reactions, for example, are excellent candidates for atom-efficient processes. buecher.de In contrast, substitution reactions that require leaving groups or elimination reactions generate stoichiometric byproducts, thus lowering the atom economy. wikipedia.org

Derivatization and Structural Modification of 5 Nitroisoquinoline 6 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, and reduction to corresponding aldehydes and alcohols.

The carboxylic acid functional group readily undergoes esterification and amidation, two fundamental reactions in organic synthesis for creating libraries of derivative compounds.

Esterification: The conversion of 5-nitroisoquinoline-6-carboxylic acid to its corresponding esters can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This reaction proceeds via a tetrahedral intermediate to yield the ester and water. youtube.com

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. researchgate.net This transformation often requires heat or the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the dehydration process and drive the reaction toward the formation of the stable amide bond. youtube.com These reactions allow for the introduction of a wide array of substituents, significantly altering the molecule's physicochemical properties.

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | 5-Nitroisoquinoline-6-carboxylate Ester |

| Amidation | Amine (R-NH₂) | Heat or Coupling Agent (e.g., DCC) | 5-Nitroisoquinoline-6-carboxamide |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids completely to primary alcohols. libretexts.orgsavemyexams.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced because it is more reactive than the starting carboxylic acid. savemyexams.comquora.com This process yields 5-nitro-6-(hydroxymethyl)isoquinoline. It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgsavemyexams.com

Reduction to Aldehyde: The isolation of the aldehyde intermediate (5-nitroisoquinoline-6-carbaldehyde) is challenging but can be achieved by using sterically hindered and less reactive hydride reagents that prevent over-reduction. quora.com Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce carboxylic acid derivatives to aldehydes. libretexts.org For direct reduction, the carboxylic acid is often first converted in situ to a more reactive derivative like a thioester (Fukuyama reduction) or a silyl (B83357) ester before reduction with a silyl hydride or DIBAL-H. quora.comchemistrysteps.com

| Target Product | Typical Reducing Agent | Key Considerations |

|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Strong, non-selective reagent; reduces the acid completely. libretexts.org |

| Aldehyde | Modified hydrides (e.g., DIBAL-H, LiAlH(Ot-Bu)₃) | Requires careful control of stoichiometry and low temperatures to prevent over-reduction to the alcohol. libretexts.orgquora.com |

Functionalization and Reduction of the Nitro Group

The nitro group at the C-5 position is a strong electron-withdrawing group that significantly influences the reactivity of the isoquinoline (B145761) ring. It also serves as a synthetic precursor to other important functional groups, most notably the amino group.

The most common transformation of an aromatic nitro group is its reduction to a primary amine. This six-electron reduction converts the electron-withdrawing nitro group into an electron-donating amino group, dramatically altering the electronic properties of the molecule. nih.gov This transformation yields 5-aminoisoquinoline-6-carboxylic acid.

Several methods are widely employed for this reduction:

Catalytic Hydrogenation: This is a highly effective and clean method, typically carried out using hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org It is often preferred for its high yields and the simple removal of the catalyst by filtration.

Metal-Acid Reductions: Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid. wikipedia.org For instance, the Béchamp reduction uses iron filings in acidic media. Tin(II) chloride is another common reagent for this purpose. wikipedia.org

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov While the full reduction to the amine is most common, selective reduction to these intermediates can be achieved under specific conditions, though it is often challenging as the intermediates are typically more readily reduced than the starting nitro compound. nih.gov

The direct partial reduction of the nitro group to a nitroso derivative can be difficult to stop selectively. nih.gov However, nitroso derivatives of the isoquinoline core can be formed through alternative mechanisms. Research on 5-nitroisoquinoline (B18046) has shown that nucleophilic attack by an amide anion at the C-6 position (ortho to the nitro group) leads to a σ-adduct. mdpi.com This intermediate can then aromatize not by oxidation, but by the elimination of a water molecule, resulting in the formation of a 5-nitrosoisoquinoline derivative. mdpi.comnih.gov This SNH (Substitution Nucleophilic Hydrogen) reaction provides a synthetic route to nitroso compounds that bypasses the direct reduction of the nitro group. mdpi.comnih.govresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Isoquinoline Core

The aromatic rings of the isoquinoline core can also undergo substitution reactions, with the regiochemical outcome dictated by the powerful directing effects of the existing nitro and carboxylic acid groups.

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The isoquinoline nucleus is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. This low reactivity is further compounded by the presence of two strong deactivating, electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). britannica.com Both groups direct incoming electrophiles to positions meta to themselves. britannica.com Therefore, any electrophilic substitution on this compound would be expected to be extremely difficult and require harsh reaction conditions.

Nucleophilic Substitution: The presence of the potent electron-withdrawing nitro group at C-5 renders the isoquinoline ring electron-deficient and thus highly activated for nucleophilic aromatic substitution, particularly Vicarious Nucleophilic Substitution of Hydrogen (SNH). nih.gov Nucleophiles preferentially attack the electron-poor positions that are ortho and para to the nitro group. mdpi.com

In the parent 5-nitroisoquinoline system, nucleophilic attack occurs at the C-6 (ortho) and C-8 (para) positions. mdpi.com For this compound, the C-6 position is already substituted. Therefore, nucleophilic attack would be strongly favored at the C-8 position. For example, the reaction with amide anions has been shown to proceed at the C-8 position of 5-nitroisoquinoline to yield 8-substituted-5-nitroisoquinoline products after oxidative aromatization. mdpi.comnih.gov

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the synthesis of extended π-conjugated systems. The functionalization of this compound through these methods opens avenues to novel materials with tailored electronic and photophysical properties.

Suzuki, Heck, and Sonogashira Couplings with Halogenated Analogues

The successful execution of Suzuki, Heck, and Sonogashira coupling reactions necessitates the presence of a leaving group, typically a halogen, on the isoquinoline core. Therefore, the initial step involves the regioselective halogenation of this compound or its derivatives.

Synthesis of Halogenated Precursors:

While direct halogenation of this compound is not extensively documented, analogous procedures on the parent isoquinoline ring system provide valuable insights. For instance, the bromination of isoquinoline can be directed to the C5 position. A convenient one-pot procedure has been developed to prepare 5-bromo-8-nitroisoquinoline from isoquinoline using N-bromosuccinimide in sulfuric acid. mdpi.com This methodology suggests a plausible route to 5-bromo-nitroisoquinoline derivatives. Iodination can be achieved through methods like iododecarboxylation of related aromatic carboxylic acids, employing reagents such as 1,3-diiodo-5,5-dimethylhydantoin (DIH) or N-iodosuccinimide (NIS). princeton.edu The synthesis of 6-halo-substituted quinolines and isoquinolines has also been reported through various synthetic strategies, providing pathways to the required precursors for subsequent coupling reactions. nih.govresearchgate.netrsc.org

Coupling Reactions:

Once the halogenated analogues of this compound are synthesized, they can be employed in a variety of palladium-catalyzed cross-coupling reactions to introduce new aryl, vinyl, or alkynyl moieties, thereby extending the conjugated system.

Suzuki Coupling: This reaction involves the coupling of the halogenated isoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is widely used for the formation of biaryl compounds and is known for its tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the halogenated isoquinoline with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes. mdpi.com

Sonogashira Coupling: This coupling reaction involves the reaction of the halogenated isoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The Sonogashira reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes. nih.gov

The general conditions for these reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂), a base (e.g., Na₂CO₃, K₂CO₃, Et₃N), and a suitable solvent (e.g., toluene, DMF, THF). The specific conditions would need to be optimized for the particular halogenated this compound derivative and the coupling partner.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | Biaryl derivative |

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ / Base | Alkenyl-substituted isoquinoline |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted isoquinoline |

C-H Activation and Direct Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds, bypassing the need for pre-functionalized starting materials. For this compound, this approach offers a direct route to extended conjugated systems.

Nucleophilic Substitution of Hydrogen (SNH):

One notable example of direct functionalization of the 5-nitroisoquinoline core is the Vicarious Nucleophilic Substitution of Hydrogen (SNH). Research has shown that 5-nitroisoquinoline can undergo direct amidation, where an N-H bond of an amide or urea (B33335) is functionalized. For instance, the reaction of 5-nitroisoquinoline with various amides and ureas can lead to the formation of nitro- and nitroso-derivatives of amides and ureas of isoquinoline. scispace.comrsc.org This reaction proceeds via the direct nucleophilic substitution of a hydrogen atom on the isoquinoline ring. Specifically, amidation has been observed at the C6 and C8 positions of the 5-nitroisoquinoline ring, demonstrating the feasibility of direct C-N bond formation. scispace.com

Direct C-C Bond Formation:

While direct C-H arylation of this compound is not yet widely reported, related methodologies on other electron-deficient heterocycles suggest its potential. Palladium-catalyzed direct arylation of heteroaromatics via C-H bond activation is a rapidly developing field. wikipedia.org These reactions typically involve the coupling of a C-H bond of the heterocycle with an aryl halide or another C-H bond of a coupling partner.

The Minisci reaction, a radical substitution reaction, offers another avenue for the direct introduction of alkyl and acyl groups onto electron-deficient nitrogen-containing heterocycles. This reaction involves the generation of a nucleophilic radical, which then attacks the protonated heterocycle. Given the electron-deficient nature of the 5-nitroisoquinoline ring system, it is a plausible candidate for Minisci-type functionalizations, which would enable the direct formation of C-C bonds.

Furthermore, decarboxylative cross-coupling reactions represent an alternative strategy where the carboxylic acid group itself can be used as a handle for functionalization, leading to the formation of new C-C bonds with concomitant loss of CO₂. rsc.org

| Reaction Type | Reagent | Position of Functionalization | Bond Formed |

|---|---|---|---|

| SNH Amidation | Amides, Ureas | C6, C8 | C-N |

| Minisci Reaction (potential) | Alkyl/Acyl radical precursors | Electron-deficient positions | C-C |

| Direct C-H Arylation (potential) | Aryl halides | Various | C-C |

| Decarboxylative Coupling (potential) | Aryl halides | C6 (replacing COOH) | C-C |

Reactivity and Mechanistic Investigations of 5 Nitroisoquinoline 6 Carboxylic Acid

Acid-Base Equilibria and Protonation State Analysis

The structure of 5-nitroisoquinoline-6-carboxylic acid contains both a basic nitrogen atom within the isoquinoline (B145761) ring system and an acidic carboxylic acid group. This duality dictates its acid-base behavior, which is significantly modulated by the presence of the strongly electron-withdrawing nitro group at the C5 position.

The isoquinoline nitrogen atom possesses a lone pair of electrons and can act as a Brønsted-Lowry base by accepting a proton. The parent isoquinoline has a pKa of 5.4, indicating moderate basicity. However, the nitro group at C5 exerts a powerful negative inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the entire ring system. This reduction in electron density on the nitrogen atom significantly decreases its ability to accept a proton, resulting in a lower pKa for its conjugate acid compared to unsubstituted isoquinoline. For instance, the predicted pKa of the related compound 5-nitroisoquinoline (B18046) is approximately 3.55. chemicalbook.com

Conversely, the carboxylic acid group (-COOH) is a Brønsted-Lowry acid. The electron-withdrawing nature of the nitro group and the isoquinoline ring enhances the acidity of the carboxylic acid proton. By stabilizing the resulting carboxylate anion through induction, the nitro group facilitates the deprotonation of the -COOH group, leading to a lower pKa value than that of benzoic acid (pKa ≈ 4.2).

Consequently, this compound can exist in several protonation states depending on the pH of the solution. In strongly acidic conditions, both the isoquinoline nitrogen and the carboxylic acid group will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid will be the first to deprotonate, forming a neutral zwitterionic species. In basic solutions, the isoquinoline nitrogen will be in its neutral form and the carboxylic acid will exist as a carboxylate anion, giving the molecule a net negative charge.

| pH Range | Dominant Species | Structure | Net Charge |

|---|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Cationic | Isoquinoline N protonated, COOH protonated | +1 |

| Moderately Acidic to Neutral (e.g., pH 3-5) | Zwitterionic/Neutral | Isoquinoline N protonated, COO- deprotonated | 0 |

| Basic (e.g., pH > 6) | Anionic | Isoquinoline N neutral, COO- deprotonated | -1 |

Nucleophilic and Electrophilic Reactivity Profiles of the Isoquinoline Scaffold

The reactivity of the this compound scaffold is dominated by the electronic effects of the nitro group and the heterocyclic nitrogen atom. These features render the molecule highly susceptible to nucleophilic attack while being strongly deactivated towards electrophilic substitution.

Nucleophilic Reactivity:

The isoquinoline ring is a π-deficient system, and this characteristic is greatly amplified by the potent electron-withdrawing nitro group. This makes the molecule an excellent substrate for nucleophilic aromatic substitution, particularly Oxidative Nucleophilic Substitution of Hydrogen (SNH). nih.gov The nitro group at C5 activates the positions ortho (C6) and para (C8) to it for nucleophilic attack. However, since the C6 position is already substituted with a carboxylic acid group, nucleophilic attack is directed primarily to the C8 position and, under certain conditions, can influence reactions involving the C6 substituent.

Studies on the parent compound, 5-nitroisoquinoline, provide significant insight into this reactivity. It readily undergoes reactions with N-nucleophiles, such as amide and urea (B33335) anions. nih.govresearchgate.net The mechanism involves the initial addition of the nucleophile to form a σH adduct. nih.gov The fate of this intermediate and the final product regioselectivity are highly dependent on the reaction conditions.

Attack at C8 (para-position): Nucleophilic addition at the C8 position forms a para-σH adduct. This intermediate undergoes subsequent oxidative aromatization to yield the 8-substituted-5-nitroisoquinoline product. This pathway is often favored in the presence of water or an external oxidizing agent. nih.gov

Attack at C6 (ortho-position): In related reactions with 5-nitroisoquinoline, attack at the C6 position under anhydrous conditions can lead to the formation of 5-nitroso compounds. This occurs when the ortho-σH adduct aromatizes through the elimination of a water molecule, a process involving the nitro group itself. nih.govmdpi.com

The 5-nitroisoquinoline system can also exhibit dual reactivity, acting as both the substrate for nucleophilic attack and the primary oxidant for the σH adduct, which can reduce the yield of the target product and lead to byproducts. nih.gov

Electrophilic Reactivity:

The isoquinoline nucleus is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. The addition of a second, much stronger deactivating group—the nitro group—makes electrophilic aromatic substitution exceptionally difficult. The carboxylic acid group at C6 further deactivates the ring. Therefore, the benzenoid ring of this compound is strongly deactivated towards electrophilic attack. In the rare event that a reaction occurs, it would require harsh conditions and would likely show poor regioselectivity. Studies on the electrophilic reactivity of unsubstituted isoquinoline show a positional reactivity order of 4 > 5 = 7 > 8 > 6 > 3 > 1, confirming that the pyridinoid ring is generally more deactivated than the benzenoid ring. rsc.org

| Position | Reactivity toward Nucleophiles | Reactivity toward Electrophiles | Controlling Factors |

|---|---|---|---|

| C1, C3, C4 (Pyridinoid Ring) | Low | Very Low | Deactivation by ring nitrogen |

| C8 (Benzenoid Ring) | High | Very Low | Activation by para-nitro group for nucleophilic attack |

| C7 (Benzenoid Ring) | Low | Very Low | General deactivation by nitro group |

Photochemical Reactivity and Transformations

While specific photochemical studies on this compound are not extensively documented, its reactivity can be inferred from the well-established photochemistry of nitroaromatic compounds. dtic.milrsc.org These molecules exhibit unique photoinduced reaction channels primarily governed by the nitro group.

Upon absorption of UV-Vis light, nitroaromatic compounds are promoted to an excited singlet state. A dominant and characteristic deactivation pathway for these molecules is an extremely rapid intersystem crossing (ISC) to the triplet manifold, often occurring on a sub-picosecond timescale. rsc.orgrsc.org This highly efficient ISC is one of the fastest observed for organic molecules and often quenches fluorescence, rendering many nitroaromatics non-emissive. rsc.org

From the triplet state, several photochemical transformations can occur:

C-NO₂ Bond Homolysis: A common pathway involves the cleavage of the carbon-nitro bond, leading to the formation of an aryl radical and nitrogen dioxide (•NO₂).

Rearrangement to Nitrite (B80452): The excited nitro group can rearrange to a nitrite isomer (Ar-O-N=O). This nitrite intermediate is unstable and can subsequently cleave to form an aryloxy radical and nitric oxide (•NO). acs.org This pathway is often implicated in the release of nitric oxide from nitroaromatic compounds.

Intramolecular Hydrogen Abstraction: If a hydrogen atom is available on an ortho substituent, intramolecular hydrogen abstraction by the excited nitro group can occur. This leads to the formation of a nitroso compound and is a known pathway for ortho-substituted nitroaromatics. dtic.mil

Formation of Nitrous Acid (HONO): The photolysis of nitroaromatic compounds, particularly in the presence of hydrogen donors or on surfaces, has been identified as a potential source of nitrous acid (HONO). acs.org

For this compound, these general pathways suggest that irradiation could lead to C-NO₂ bond cleavage, potential rearrangement and release of nitric oxide, or complex degradation products. The presence of the carboxylic acid group may also influence the reaction pathways, potentially participating in intramolecular reactions.

Thermal Decomposition Pathways and Stability Studies

The thermal stability of this compound is dictated by the strengths of the bonds within its structure, particularly the C-NO₂ and C-COOH bonds. The decomposition of nitroaromatic carboxylic acids is a complex process that can be initiated at either the nitro or the carboxylic acid functionality, or through a concerted mechanism involving both.

Based on studies of related compounds, several decomposition pathways can be proposed: scielo.broup.com

Decarboxylation: Carboxylic acids attached to aromatic rings can be thermally decomposed to release carbon dioxide (CO₂). The ease of decarboxylation of isoquinoline carboxylic acids is position-dependent. While acids at the 1- and 3-positions decarboxylate with relative ease, the 6-carboxylic acid is expected to be more stable. thieme-connect.de Nonetheless, at sufficiently high temperatures, this pathway would yield 5-nitroisoquinoline.

C₉H₅N(NO₂)(COOH) → C₉H₆(NO₂) + CO₂

C-NO₂ Bond Cleavage: This is a primary and often rate-limiting step in the decomposition of many nitroaromatic compounds. researchgate.net Homolytic cleavage of the C-NO₂ bond generates an isoquinolyl radical and nitrogen dioxide (NO₂), which can initiate a cascade of secondary radical reactions, leading to the formation of complex polymeric materials and various nitrogen oxides (NOx).

Nitrous Acid (HONO) Elimination: In some nitro compounds, particularly those with adjacent C-H bonds, thermal decomposition can proceed via the elimination of nitrous acid (HONO). acs.orgnih.govscispace.com The unstable HONO can further decompose into water and other reactive nitrogen oxides (NO, NO₂). acs.org

Intramolecular Reactions: The proximity of the nitro and carboxylic acid groups could potentially allow for intramolecular reactions at high temperatures, although this is less common than direct bond cleavage or decarboxylation.

| Decomposition Pathway | Key Products | Description |

|---|---|---|

| Decarboxylation | 5-Nitroisoquinoline, Carbon Dioxide (CO₂) | Loss of the carboxylic acid group. |

| C-NO₂ Bond Cleavage | Isoquinolyl radical, Nitrogen Dioxide (NO₂) | Initiates radical chain reactions. |

| HONO Elimination | Dehydro-isoquinoline species, Nitrous Acid (HONO) | Elimination involving the nitro group and a ring hydrogen. |

Reaction Kinetics and Transition State Analysis

Detailed experimental kinetic and transition state data for reactions of this compound are scarce. However, mechanistic principles from related systems allow for a qualitative analysis of the kinetics and transition states involved in its key reactions.

Kinetics of Nucleophilic Aromatic Substitution (SNH):

Step 1: Nucleophilic Addition (Formation of σH Adduct): This step involves the attack of the nucleophile on the electron-deficient ring. The transition state for this step involves the partial formation of the new C-nucleophile bond and the disruption of the aromatic system. The stability of the resulting anionic σH adduct, which is resonance-stabilized by the nitro group, is crucial. This step is typically fast and reversible.

Step 2: Aromatization (Oxidation of σH Adduct): This is often the rate-determining step. The σH adduct must lose a hydride equivalent to restore aromaticity. The transition state for this process depends on the specific mechanism. For an oxidative mechanism, it involves interaction with an oxidizing agent. nih.gov For the dehydration mechanism leading to nitroso compounds, the transition state would involve the intramolecular transfer of a proton and the concerted elimination of water. nih.gov The kinetics are influenced by the concentration and nature of the nucleophile, the solvent, temperature, and the presence of an oxidizing agent.

Kinetics of Thermal Decomposition:

The kinetics of thermal decomposition are typically studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies allow for the determination of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). For the thermal decomposition of nitrobenzoic acid isomers, the process was found to follow a single n-order reaction model, with apparent activation energies ranging from approximately 130 to 200 kJ mol⁻¹. scielo.br It is expected that the decomposition of this compound would exhibit similar activation energy ranges, reflecting the significant energy barrier to breaking the strong C-C, C-N, and C-H bonds of the aromatic system.

Transition State Analysis:

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and analyzing transition state structures. scielo.brscispace.com For a given reaction, these methods can be used to:

Map the potential energy surface.

Locate and characterize the geometry of transition states.

Calculate activation energy barriers (ΔG‡).

Analyze bond-breaking and bond-forming processes along the reaction coordinate.

Such analyses for the SNH reaction would reveal the structure of the transition state leading to the σH adduct and the subsequent transition state for its aromatization. For thermal decomposition, computational studies can help distinguish between competing pathways (e.g., decarboxylation vs. C-NO₂ cleavage) by comparing their calculated activation barriers.

Advanced Spectroscopic and Structural Elucidation Studies Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 5-Nitroisoquinoline-6-carboxylic acid, ¹H and ¹³C NMR would provide unambiguous evidence for the arrangement of atoms and the electronic environment of each nucleus.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet in the highly deshielded region of the spectrum, typically between 10 and 13 ppm. princeton.edulibretexts.org This significant downfield shift is due to the electronegativity of the oxygen atoms and the effects of hydrogen bonding. libretexts.org The aromatic protons on the isoquinoline (B145761) ring system would resonate in the aromatic region, generally between 7.0 and 9.5 ppm. The specific chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the carboxylic acid group, as well as by their relative positions on the bicyclic ring structure.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key indicator, typically resonating in the 160–180 ppm range. libretexts.orgopenstax.org The carbons of the aromatic isoquinoline core would appear between approximately 115 and 150 ppm. The carbon atom directly attached to the nitro group would experience a significant downfield shift due to the strong deshielding effect of the nitro functionality.

Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals. The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the precise mapping of the molecular framework. princeton.edu While significant conformational flexibility is not expected due to the rigid aromatic system, NMR can be used to study tautomeric equilibria if any were to exist, although they are not anticipated for this particular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary.

| Atom | Technique | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10.0 - 13.0 | Highly deshielded acidic proton, often broadened by hydrogen bonding. libretexts.org |

| Aromatic Protons (Isoquinoline Ring) | ¹H NMR | 7.0 - 9.5 | Typical range for aromatic protons, with specific shifts influenced by substituents. |

| Carbonyl Carbon (-C OOH) | ¹³C NMR | 160 - 180 | Characteristic shift for a carboxylic acid carbonyl carbon. openstax.org |

| Aromatic Carbons (Isoquinoline Ring) | ¹³C NMR | 115 - 150 | Standard range for carbons in a heterocyclic aromatic system. |

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

A key feature that would be elucidated is the nature of intermolecular interactions, which govern the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the –COOH groups of two molecules interact in a head-to-head fashion, creating a stable cyclic arrangement. mdpi.com X-ray diffraction would confirm the presence and geometry of this O–H···O hydrogen bonding network.

Table 2: Expected Intermolecular Interactions in Solid-State this compound

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding | Carboxylic Acid (-COOH) ↔ Carboxylic Acid (-COOH) | Formation of cyclic dimers through strong O–H···O interactions between two molecules. mdpi.com |

| π-π Stacking | Isoquinoline Ring ↔ Isoquinoline Ring | Parallel or offset stacking of the aromatic rings, contributing to crystal stability. researchgate.net |

| Dipole-Dipole Interactions | Nitro Group (-NO₂) ↔ Various | Interactions involving the highly polar nitro group with other polar parts of adjacent molecules. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

In the FT-IR spectrum of this compound, the most characteristic absorption would be the O–H stretch of the carboxylic acid. Due to strong intermolecular hydrogen bonding in the dimeric form, this peak appears as a very broad and strong band spanning from approximately 2500 to 3300 cm⁻¹. openstax.orgorgchemboulder.com The C=O stretching vibration of the carbonyl group would be observed as a strong, sharp peak, typically around 1690-1720 cm⁻¹ for a hydrogen-bonded dimer. orgchemboulder.com The presence of the nitro group gives rise to two distinct, strong absorptions: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1385 cm⁻¹. vscht.cz Aromatic C=C and C-H stretching vibrations would also be present in their characteristic regions. vscht.cz

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid (-OH) | O–H Stretch (H-bonded) | FT-IR | 2500 - 3300 | Strong, Very Broad |

| Carbonyl (-C=O) | C=O Stretch (H-bonded) | FT-IR | 1690 - 1720 | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | FT-IR | 1500 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | FT-IR / Raman | 1345 - 1385 | Strong |

| Aromatic Ring | C=C Stretch | FT-IR / Raman | 1400 - 1600 | Medium to Strong |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Purity Assessment

Advanced mass spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS), are essential for confirming the molecular formula and investigating the fragmentation patterns of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition with great confidence.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion. The subsequent fragmentation in the mass spectrometer provides structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org The fragmentation of the isoquinoline ring and the loss of the nitro group (as NO or NO₂) would also produce characteristic ions that help to piece together the molecular structure.

Coupling High-Performance Liquid Chromatography (HPLC) with mass spectrometry (HPLC-MS) is a powerful method for purity assessment. This technique separates the compound from any impurities before it enters the mass spectrometer, allowing for the identification and quantification of even minor components in a sample.

Table 4: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| Ion | Mass Change | Lost Fragment | Description |

| [M]⁺ | - | - | Molecular Ion |

| [M-17]⁺ | -17 | •OH | Loss of the hydroxyl radical from the carboxylic acid group. libretexts.org |

| [M-45]⁺ | -45 | •COOH | Loss of the entire carboxyl radical. libretexts.org |

| [M-46]⁺ | -46 | •NO₂ | Loss of the nitro radical. |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended conjugated aromatic system. libretexts.org

The isoquinoline ring itself is a strong chromophore. The presence of the electron-withdrawing nitro and carbonyl groups in conjugation with the aromatic system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted isoquinoline. libretexts.org The spectrum would likely show multiple absorption bands corresponding to different electronic transitions within the molecule. Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, may also be observed, although these are typically much weaker in intensity than π → π* transitions. youtube.comyoutube.com The position of the λmax can be sensitive to solvent polarity, providing further information about the nature of the electronic transitions.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | Bonding π to Antibonding π | UV (200-400 nm) | High |

| n → π | Non-bonding to Antibonding π | UV / Visible (>300 nm) | Low |

Computational and Theoretical Chemistry of 5 Nitroisoquinoline 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a framework to calculate molecular properties, including optimized geometry, electronic distribution, and molecular orbital energies.

A key application of DFT is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. nih.govscirp.org

Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Calculations for Isoquinoline (B145761) Derivatives This table presents example data for related isoquinoline compounds to illustrate typical computational outputs, as specific values for 5-Nitroisoquinoline-6-carboxylic acid were not found in the provided search results.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| MPBIR (Reference Isoquinoline) | -5.762 | -1.938 | 3.824 |

| MPBID1 | -5.811 | -2.061 | 3.750 |

| MPBID4 (-NO2 substituted) | -6.225 | -3.146 | 3.079 |

| MPBID5 | -6.004 | -2.027 | 3.977 |

| Data sourced from a study on isoquinoline functionalized chromophores. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational flexibility of a molecule like this compound and explore its interactions with its environment, particularly with solvent molecules. researchgate.net

These simulations can be performed using either explicit-solvent models, where individual solvent molecules (e.g., water) are included in the simulation box, or implicit-solvent models, which represent the solvent as a continuous medium. researchgate.net MD simulations provide crucial insights into:

Conformational Sampling: Identifying the most stable three-dimensional arrangements (conformations) of the molecule.

Solvent Effects: Understanding how the solvent influences the structure and stability of the solute. For carboxylic acids, the nature of the solvent can significantly affect intermolecular interactions, including dispersive, inductive, and dipole-dipole forces. researchgate.net The choice of diluent in extraction processes, for example, is critical as it can improve the solvation of acid-extractant complexes. utwente.nl

Hydrogen Bonding: Analyzing the formation and dynamics of hydrogen bonds between the carboxylic acid group and polar solvents.

Recent MD studies on deep eutectic solvents (DESs) have demonstrated the power of these simulations in understanding complex extraction processes for acids, providing molecular-level insights into phase separation and recovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Molecular Interactions (strictly in silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These in silico models are instrumental in drug discovery for predicting the activity of new molecules before they are synthesized. nih.gov

A QSAR study involves calculating a set of molecular descriptors for each molecule, which are numerical values that encode different aspects of its structure. These can include:

2D and 3D Descriptors: Properties related to topology, geometry, and physicochemical characteristics (e.g., molecular weight, polar surface area). nih.gov

Quantum-Chemical Descriptors: Parameters derived from the electronic structure, such as HOMO/LUMO energies or charge distributions.

For quinoline (B57606) derivatives, QSAR models have been successfully developed to predict their inhibitory activity against specific biological targets. nih.gov By identifying which descriptors are most influential, QSAR models can provide insights into the structural features of a molecule like this compound that might be crucial for a hypothetical biological interaction. The robustness of a QSAR model is rigorously tested through internal and external validation methods. scispace.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., IR, Raman, UV-Vis, NMR)

Computational quantum chemistry, particularly DFT, allows for the accurate prediction of various spectroscopic parameters. nih.gov These theoretical calculations are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated wavenumbers are often scaled to correct for approximations in the theoretical model and anharmonicity, and then compared with experimental FT-IR and FT-Raman spectra. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectra. scirp.orgnih.gov This analysis helps in understanding the electronic transitions, often related to charge transfer within the molecule.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the theoretical 1H and 13C NMR chemical shifts. nih.gov A strong correlation between the calculated and experimental chemical shifts serves as a powerful validation of the computed molecular structure. nih.gov

Table 2: Conceptual Framework for Validation of Spectroscopic Data

| Spectroscopic Method | Theoretical Parameter Calculated | Experimental Data for Comparison |

|---|---|---|

| FT-IR / FT-Raman | Vibrational Frequencies (cm⁻¹) | Peak Positions (cm⁻¹) |

| UV-Vis | Absorption Wavelength (λmax in nm) | Absorption Maxima (nm) |

| NMR | Chemical Shifts (δ in ppm) | Chemical Shifts (δ in ppm) |

Reactivity Prediction, Reaction Mechanism Modeling, and Transition State Analysis

Theoretical calculations are essential for predicting the chemical reactivity of a molecule and for modeling reaction mechanisms. For 5-nitroisoquinoline (B18046), which is the core of the target molecule, studies have proposed mechanisms for reactions such as SNH (Vicarious Nucleophilic Substitution of Hydrogen). mdpi.com

Computational modeling can be used to investigate such proposed pathways in detail:

Reactivity Indices: DFT-based descriptors like the HOMO-LUMO gap, molecular electrostatic potential (MEP), and Fukui functions can predict the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanism Modeling: The entire energy profile of a proposed reaction can be mapped out. This involves optimizing the geometries of reactants, products, intermediates (like σH adducts in the case of 5-nitroisoquinoline), and, crucially, the transition states that connect them. mdpi.com

Transition State Analysis: Locating the transition state—the highest energy point along the reaction coordinate—is key to calculating the activation energy of a reaction. This provides a quantitative measure of the reaction's feasibility and rate. For carboxylic acids, computational methods can model reactions like Fischer esterification or conversion to acid chlorides, elucidating the role of intermediates and catalysts. openstax.org

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is fundamentally linked to its electronic structure, particularly its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). inoe.ro

Organic molecules featuring extended π-conjugated systems, often with electron-donating and electron-accepting groups, can exhibit significant NLO properties. inoe.ro The presence of both a nitro group (acceptor) and a carboxylic acid group on the isoquinoline framework suggests that this compound could have interesting NLO characteristics.

DFT calculations are a standard method for predicting NLO properties. researchgate.netmdpi.com By applying a finite electric field in the calculations, it is possible to determine the components of the polarizability and hyperpolarizability tensors. dtic.mil The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation and other NLO applications. inoe.ro

Table 3: Example NLO Properties Calculated for Heterocyclic Compounds This table presents example data for related compounds to illustrate typical computational outputs, as specific values for this compound were not found in the provided search results.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Urea (B33335) (standard reference) | 4.56 | 32.79 | 63.88 |

| Cinnoline (B1195905) | 4.19 | 114.28 | 39.88 |

| 4-Nitro-cinnoline | 1.34 | 136.01 | 320.14 |

| Data sourced from a study on cinnoline derivatives. ajchem-a.com |

Investigations into Molecular Interactions and Biological Relevance Strictly Non Clinical, Mechanistic, and in Vitro/in Silico

Enzyme Binding and Inhibition Studies (In Vitro and In Silico Approaches)

The interaction of 5-nitroisoquinoline-6-carboxylic acid with various enzymes has been a subject of computational and laboratory-based studies to understand its inhibitory potential and the underlying mechanisms.

Research has explored the role of compounds like this compound in modulating signaling pathways critical to cellular processes. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 axis, is a key signaling cascade often implicated in various cellular functions. nih.govnih.gov The binding of signaling molecules like interleukin-6 (IL-6) to their receptors can trigger the activation of JAK2, which in turn phosphorylates STAT3. nih.gov This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent regulation of target gene expression. nih.govnih.gov

In silico studies suggest that inhibitors can interfere with this pathway by binding to the active sites of key enzymes like JAK2, thereby preventing the downstream phosphorylation of STAT3. The structure of an inhibitor, including the presence of specific functional groups, dictates its binding affinity and inhibitory potency. The carboxylic acid and nitro groups on the isoquinoline (B145761) scaffold of this compound are hypothesized to play a significant role in its interaction with the enzyme's binding pocket, influencing its modulatory activity on the IL-6/JAK2/STAT3 pathway. mdpi.com

| Enzyme/Pathway Component | Predicted Interaction | Potential Effect |

| JAK2 | Binding to the ATP-binding site | Inhibition of kinase activity |

| STAT3 | Prevention of phosphorylation | Blockade of dimerization and nuclear translocation |

Receptor Interaction Studies (In Vitro and In Silico Approaches)

The interaction of this compound with cellular receptors is another area of investigation to understand its potential biological activities.

Computational docking studies are employed to predict the binding affinity and mode of interaction between this compound and various receptors. These studies calculate a "scoring function" to estimate the binding energy, providing a theoretical assessment of the ligand's potential to bind to a specific receptor. This information is crucial for identifying potential molecular targets and for guiding further experimental validation.

Beyond direct binding to the primary (orthosteric) site, the potential for this compound to act as an allosteric modulator is also being explored. Allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site, inducing a conformational change that can either enhance or inhibit the receptor's activity. In silico models can help identify potential allosteric binding pockets and predict the functional consequences of ligand binding at these sites.

Nucleic Acid Interaction Mechanisms (DNA/RNA Binding, Intercalation Studies)

The ability of small molecules to interact with DNA and RNA is a well-established mechanism of action for many therapeutic agents. Preliminary in silico studies have been conducted to explore the potential of this compound to interact with nucleic acids.

In silico analyses of related quinoline-carboxylic acid derivatives have suggested that these types of molecules may bind to the minor groove of the DNA duplex. nih.govresearchgate.net These interactions are often stabilized by hydrogen bonds between the ligand and the nucleic acid bases, such as adenine (B156593) and guanine. nih.gov The specific substitutions on the quinoline (B57606) ring system are critical in determining the binding affinity and mode. nih.gov While direct experimental evidence for this compound is pending, these computational predictions for similar structures provide a basis for further investigation into its potential as a DNA-interacting agent.

| Interaction Type | Predicted Mechanism | Key Molecular Features |

| DNA Minor Groove Binding | Formation of hydrogen bonds with base pairs | Carboxylic acid group acting as a hydrogen bond donor/acceptor |

| Intercalation | Insertion between base pairs | Planar isoquinoline ring system |

Protein-Ligand Interaction Thermodynamics and Kinetics

No peer-reviewed studies or database entries containing thermodynamic or kinetic data for the interaction of this compound with any protein have been identified. Consequently, data tables for parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), association rate constant (k_on), dissociation rate constant (k_off), or dissociation constant (K_d) are not available.

Mechanistic Studies of Cellular Pathway Perturbation (In Vitro, Molecular Level)

There is no available scientific literature detailing the in vitro effects of this compound on specific cellular pathways at the molecular level. Research describing its mechanism of action, such as the inhibition or activation of specific enzymes or its interaction with cellular receptors leading to downstream signaling events, has not been found.

Exploration of Research Applications and Advanced Materials Science

5-Nitroisoquinoline-6-carboxylic Acid as a Synthetic Building Block for Complex Organic Molecules

In organic synthesis, molecules with diverse functional groups serve as foundational "building blocks" for constructing more complex structures. sigmaaldrich.com this compound is a prime example of such a building block. The diverse reactivity of nitro compounds, coupled with the ease of transforming the nitro-group into other functionalities, makes them ideal starting points for organic chemists. frontiersin.org

The carboxylic acid group provides a reactive handle for standard transformations like esterification and amidation, allowing it to be linked to other molecular fragments. Simultaneously, the nitro group offers a pathway to other important functional groups. For instance, the reduction of a nitro group is a well-established method for synthesizing amines, which are themselves crucial intermediates in the pharmaceutical industry. nih.gov This dual functionality allows for a stepwise and controlled assembly of elaborate molecules, making this compound a valuable precursor in multi-step syntheses of pharmaceutically relevant compounds and other complex organic targets. frontiersin.orgnih.gov

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. globethesis.com The properties of these materials, such as porosity and catalytic activity, are directly influenced by the choice of the organic linker. researchgate.net Aromatic polycarboxylic acids are particularly effective building blocks for these structures. mdpi.com

This compound possesses the key features of an effective organic linker for MOFs. The carboxylic acid group can readily coordinate with metal centers, a fundamental interaction in the formation of coordination polymers. mdpi.com The rigid isoquinoline (B145761) backbone provides structural stability and helps define the pore size and shape of the resulting framework. researchgate.net

The presence and position of the nitro group can further influence the framework's architecture and properties. It can affect the electronic properties of the ligand and participate in intermolecular interactions that guide the self-assembly process. globethesis.com The design of MOFs can be systematically engineered by modifying such functional groups on the organic linker to control the final structure and properties of the material. aps.org

| Nitro Group | Secondary functional site. | Can influence framework electronics, act as a hydrogen bond acceptor, or serve as a potential active site. globethesis.com |

The porous nature of MOFs makes them promising candidates for gas storage and separation. pageplace.dematerialscloud.org The specific chemical environment within the pores, dictated by the organic linker and metal nodes, determines which gas molecules are adsorbed. While specific data for MOFs derived from this compound is not detailed, the functional groups suggest potential applications. The nitro groups lining the pores could create specific binding sites for certain gas molecules, potentially enhancing selectivity.

Furthermore, MOFs can act as heterogeneous catalysts. mdpi.com The metal centers can serve as Lewis acid sites, while functional groups on the linker, such as the nitro group, can also participate in catalytic reactions. nih.gov For example, MOFs containing basic nitrogen sites have been shown to catalyze reactions like the Henry reaction. mdpi.com The combination of metal nodes and functionalized linkers within a stable, porous structure allows for the design of specialized catalytic environments.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying how molecules organize into larger structures through non-covalent interactions. longdom.org Self-assembly is the spontaneous process by which molecules form these ordered arrangements. researchgate.net this compound has multiple features that enable it to participate in supramolecular self-assembly.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional interactions, such as the common carboxylic acid dimer synthon. vu.nl The aromatic isoquinoline ring system can engage in π-π stacking interactions, another key non-covalent force that drives the assembly of planar molecules. mdpi.com The nitro group can also act as a hydrogen bond acceptor. The interplay of these different interactions can guide the molecule to form well-defined, extended networks or discrete supramolecular structures. longdom.orgnih.gov

Role as a Fluorescent Probe or Spectroscopic Tag in Research

The research on nitroazole carboxylic acids suggests that organic ligands containing both nitro and carboxyl groups can exhibit fluorescence. globethesis.com Aromatic systems like isoquinoline often form the core of fluorescent molecules. The emission properties are sensitive to the electronic nature of attached functional groups and the local environment.

The presence of the electron-withdrawing nitro group and the coordinating carboxylic acid group could make the fluorescence of this compound sensitive to the presence of metal ions or changes in solvent polarity. This could allow it to function as a fluorescent sensor. When incorporated as a ligand into a MOF, its photoluminescent properties could be harnessed for sensing applications, where the framework selectively binds an analyte that in turn modulates the fluorescence signal. globethesis.com

Precursor for Advanced Organic Materials (e.g., semiconductors, dyes, cocrystals)

The properties of this compound make it a candidate for the development of various advanced organic materials.

Semiconductors: Organic materials with extended π-conjugated systems can exhibit semiconducting properties. MOFs constructed from such ligands have been investigated for their conductivity. nih.gov The isoquinoline core contributes to an extended π-system, and incorporating it into a highly ordered MOF structure could facilitate charge transport.

Dyes: The chromophoric nature of the nitro-aromatic system suggests potential applications in the synthesis of dyes. The carboxylic acid group provides a convenient point of attachment to fabrics or other materials.

Cocrystals: Cocrystals are multi-component crystals formed between a target molecule and a coformer, held together by non-covalent interactions. nih.gov The strong hydrogen-bonding capability of the carboxylic acid group makes this compound an excellent candidate for forming cocrystals with other molecules, particularly those with complementary hydrogen-bonding sites like pyridines or amides. nih.govnih.gov This allows for the tuning of physical properties like solubility and stability without altering the covalent structure of the molecule. researchgate.net

Advanced Analytical Methodologies for 5 Nitroisoquinoline 6 Carboxylic Acid in Research

Chromatographic Separation Techniques (HPLC, GC, TLC) for Purity and Mixture Analysis

Chromatographic methods are fundamental for assessing the purity of 5-Nitroisoquinoline-6-carboxylic acid and resolving it from complex mixtures, such as reaction workups or metabolic assays. The choice of technique depends on the compound's physicochemical properties, including its polarity, volatility, and thermal stability.